

Spectroscopic and Analytical Profile of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Acetamidophenyl)-5-mercaptotetrazole

Cat. No.: B086221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for **1-(3-Acetamidophenyl)-5-mercaptotetrazole**, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. While specific experimental spectra for this compound are not readily available in public databases, this document compiles its known properties and provides generalized experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Identification

Property	Value
Systematic Name	N-(3-(5-mercaptop-1H-tetrazol-1-yl)phenyl)acetamide[1]
Common Name	1-(3-Acetamidophenyl)-5-mercaptotetrazole
CAS Number	14070-48-5[1]
Molecular Formula	C ₉ H ₉ N ₅ OS[1]
Molecular Weight	235.27 g/mol [1]
Chemical Structure	Chemical Structure of 1-(3-Acetamidophenyl)-5-mercaptotetrazole

Spectroscopic Data Summary

Direct experimental NMR, IR, and MS spectra for **1-(3-Acetamidophenyl)-5-mercaptotetrazole** are not publicly available at the time of this publication. However, based on the known chemical structure and data from analogous compounds, the expected spectral characteristics are summarized below. These tables are intended to serve as a reference for researchers in the analysis of this molecule.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.2	s	1H	-NH (amide)
~8.0	s	1H	Ar-H (H-2)
~7.7	d	1H	Ar-H (H-6)
~7.5	t	1H	Ar-H (H-5)
~7.3	d	1H	Ar-H (H-4)
~2.1	s	3H	-CH ₃ (acetyl)
~14.0 (broad)	s	1H	-SH (thiol)

Predicted ^{13}C NMR Spectral Data (DMSO- d_6 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~169.0	C=O (amide)
~155.0	C-5 (tetrazole)
~140.0	Ar-C (C-1)
~138.0	Ar-C (C-3)
~130.0	Ar-C (C-5)
~125.0	Ar-C (C-6)
~120.0	Ar-C (C-4)
~118.0	Ar-C (C-2)
~24.0	-CH ₃ (acetyl)

Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 3100	Medium, Broad	N-H Stretch (amide)
3100 - 3000	Medium	C-H Stretch (aromatic)
2600 - 2550	Weak	S-H Stretch (thiol)
~1670	Strong	C=O Stretch (amide I)
~1600, ~1480	Medium	C=C Stretch (aromatic)
~1540	Medium	N-H Bend (amide II)
~1250	Medium	C-N Stretch

Predicted Mass Spectrometry Data

m/z	Ion
235.05	[M] ⁺ (Molecular Ion)
193.04	[M - C ₂ H ₂ O] ⁺
151.03	[M - C ₂ H ₂ O - N ₂] ⁺

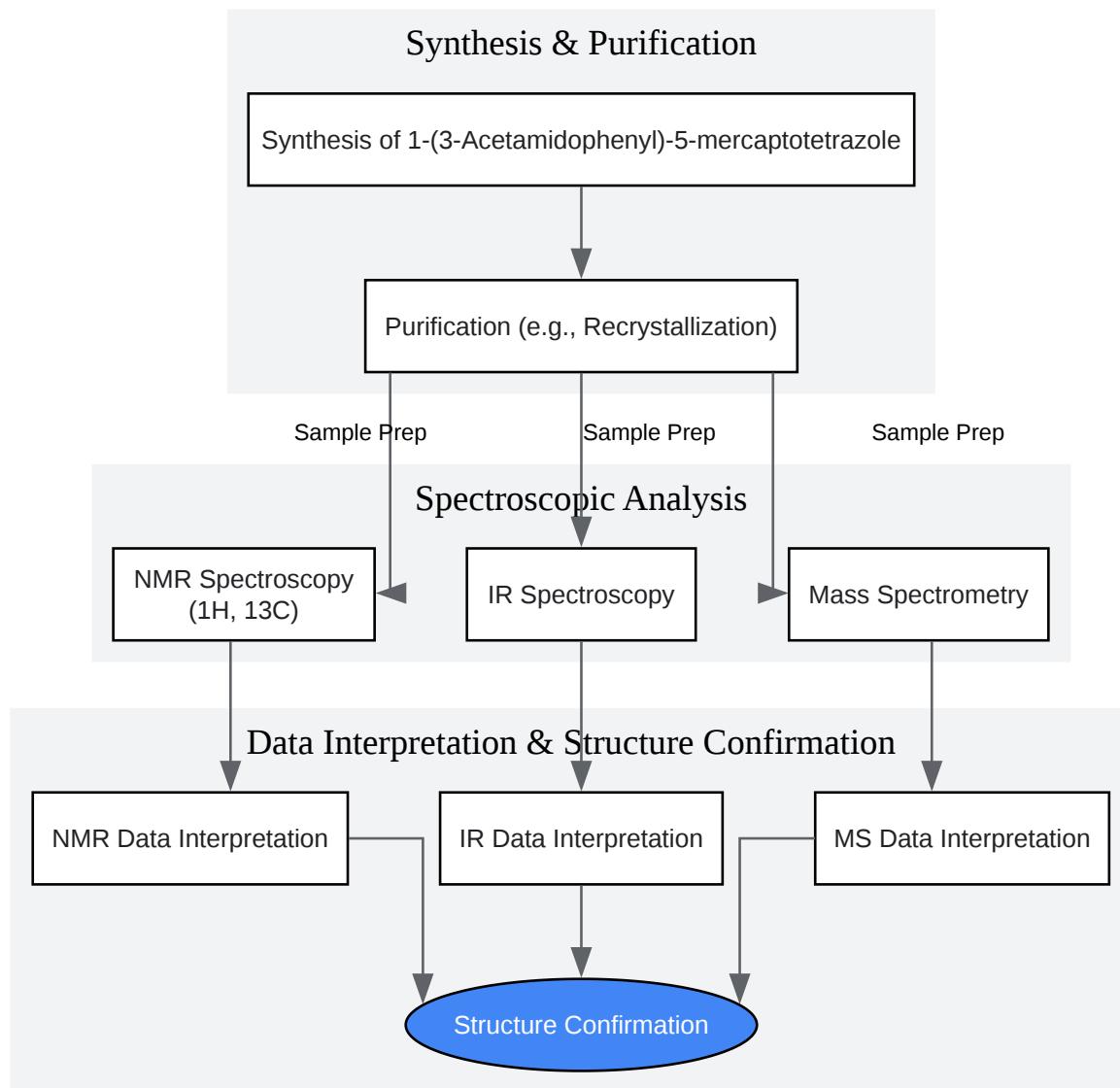
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **1-(3-Acetamidophenyl)-5-mercaptotetrazole**. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Acetamidophenyl)-5-mercaptotetrazole** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy


- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
 - EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1-(3-Acetamidophenyl)-5-mercaptotetrazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-[3-(5-mercaptop-1H-tetrazol-1-yl)phenyl]acetamide [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086221#1-3-acetamidophenyl-5-mercaptotetrazole-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com